Cas no 183133-96-2 (Cabazitaxel)

Cabazitaxel is a semi-synthetic taxane diterpenoid chemotherapeutic agent used in the treatment of hormone-refractory metastatic prostate cancer. Its key advantages lie in its ability to inhibit cell division, resulting in apoptosis and tumor regression, while minimizing side effects through targeted action against microtubules.
Cabazitaxel structure
Cabazitaxel structure
Product Name:Cabazitaxel
CAS No:183133-96-2
MF:C45H57NO14
MW:835.9324
MDL:MFCD18827611
CID:822671
PubChem ID:9854073
Update Time:2025-10-22

Cabazitaxel Chemical and Physical Properties

Names and Identifiers

    • Cabazitaxel
    • (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04'7]heptadec-13-en-2-ylbenzoate
    • Cabazitaxelum
    • Jevtana
    • RPR116258A
    • RPR-116258A
    • Taxoid XRP6258
    • TXD258
    • XRP6258
    • XRP-6258
    • 1-hydroxy-7β,10β-dimethoxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[[(tert-butoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate]
    • DEP cabazitaxel
    • dimethoxydocetaxel
    • TXD-258
    • Cabazitaxel(XRP-6258)
    • 7β, 10β-DiMethoxydocetaxel
    • 7beta, 10beta-DiMethoxydocetaxel
    • Cabazitaxel (This product is only available in Japan.)
    • [2aR[2aalpha,4beta,4abeta,6beta,9alpha(2R,3S),11beta,12alpha,12aalpha,12balpha]
    • Cabazitaxel impurty
    • BCP27641
    • [(1S,3R,4S,9S,10S,12R)-4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]
    • kabazitaxel
    • CABAZITAXEL [MI]
    • s3022
    • 1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-ene-2,4,13-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-(((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate)
    • NSC794609
    • D09755
    • Cabazitaxel (Jevtana)
    • (((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate1-hydroxy-7beta,10beta-dimethoxy-9-oxo-5beta,20-epoxytax-11-ene-2alpha,4,13alpha-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-
    • 183133-96-2
    • NSC-761432
    • GTPL6798
    • Q412963
    • Jevanta
    • (2alpha,5beta,7beta,10beta,13alpha)-4-acetoxy-13-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
    • CHEMBL1201748
    • (2alpha,5beta,7beta,10beta,13alpha)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
    • XRP6258;RPR-116258A;taxoid XRP6258
    • CABAZITAXEL [WHO-DD]
    • 1-HYDROXY-7beta,10beta-DIMETHOXY-9-OXO-5beta,20-EPOXYTAX-11-ENE-2alpha,4,13alpha-TRIYL 4-ACETATE 2-BENZOATE 13-((2R,3S)-3-(((TERT-BUTOXY)CARBONYL)AMINO)-2-HYDROXY-3-PHENYLPROPANOATE)
    • TXD 258
    • 1-HYDROXY-7.BETA.,10.BETA.-DIMETHOXY-9-OXO-5.BETA.,20-EPOXYTAX-11-ENE-2.ALPHA.,4,13.ALPHA.-TRIYL 4-ACETATE 2-BENZOATE 13-((2R,3S)-3-(((TERT-BUTOXY)CARBONYL)AMINO)-2-HYDROXY-3-PHENYLPROPANOATE)
    • AB01273971-01
    • CHEBI:63584
    • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate
    • (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate
    • Jevtana (TN)
    • J-011721
    • NCGC00346704-03
    • CABAZITAXEL [ORANGE BOOK]
    • UNII-51F690397J
    • CABAZITAXEL ACETONATE [JAN]
    • CABAZITAXEL [MART.]
    • DTXCID1093880
    • L01CD04
    • CABAZITAXEL [INN]
    • NCGC00346704-01
    • C45H57NO14
    • CABAZITAXEL [EMA EPAR]
    • EX-A838
    • 1-hydroxy-7beta,10beta-dimethoxy-9-oxo-5beta,20-epoxytax-11-ene-2alpha,4,13alpha-triyl 4-acetate 2-benzoate 13-((2R,3S)-3-(((tertbutoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoate)
    • AKOS032947285
    • A12173
    • DB06772
    • Cabazitaxel (USAN/INN)
    • SCHEMBL179674
    • EN300-22232477
    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate.
    • MFCD18827611
    • CS-0972
    • C3390
    • SR-01000941585-1
    • (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate
    • SR-01000941585
    • RPR 116258A
    • CABAZITAXEL [VANDF]
    • AS-75355
    • HY-15459
    • cabazitaxel acetonate
    • AB01273971_02
    • BMQGVNUXMIRLCK-OAGWZNDDSA-N
    • (2AR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,1
    • Cabazitaxel [USAN:INN]
    • XRP 6258
    • 51F690397J
    • J-519981
    • Jevtana Kit
    • NSC-794609
    • Cabazitaxel Injection
    • DTXSID40171389
    • NSC761432
    • Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
    • CCG-270519
    • 4-acetoxy-13-((3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
    • CABAZITAXEL [USAN]
    • NSC 761432
    • CABAZITAXEL (MART.)
    • MDL: MFCD18827611
    • Inchi: 1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1
    • InChI Key: BMQGVNUXMIRLCK-RBHPMPBISA-N
    • SMILES: O1C([H])([H])[C@@]2(C1([H])C([H])([H])[C@@]([H])([C@@]1(C([H])([H])[H])C([C@@]([H])(C3=C(C([H])([H])[H])C([H])(C([H])([H])[C@](C3(C([H])([H])[H])C([H])([H])[H])(C([H])([C@]21[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C([H])(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])=O)OC([H])([H])[H])=O)OC([H])([H])[H])OC(C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 835.37800
  • Monoisotopic Mass: 835.37790549 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 15
  • Complexity: 1690
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 202
  • Molecular Weight: 835.9

Experimental Properties

  • Color/Form: No data available
  • Density: 1.31
  • Melting Point: 180°C(lit.)
  • Boiling Point: 870.7±65.0 °C at 760 mmHg
  • Flash Point: 480.4±34.3 °C
  • Solubility: DMSO > 125 mg/ml
  • PSA: 202.45000
  • LogP: 4.95870
  • Optical Activity: [α]/D -36 to -44°, c = 0.5 in methanol

Cabazitaxel Security Information

Cabazitaxel Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

Cabazitaxel Pricemore >>

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Cabazitaxel Production Method

Cabazitaxel Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
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(CAS:183133-96-2)Cabazitaxel
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Price ($):188.0/564.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:183133-96-2)Cabazitaxel
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Cabazitaxel Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Cabazitaxel

Professional Introduction to Cabazitaxel (CAS No. 183133-96-2)

Cabazitaxel, a compound with the chemical formula and CAS number 183133-96-2, is a highly specialized pharmaceutical agent that has garnered significant attention in the field of oncology. As a derivative of the natural product paclitaxel, Cabazitaxel has been engineered to enhance its therapeutic efficacy while minimizing certain side effects associated with its predecessor. This introduction delves into the molecular structure, pharmacological mechanisms, clinical applications, and recent advancements in research involving Cabazitaxel.

The molecular structure of Cabazitaxel (CAS No. 183133-96-2) is characterized by its complex taxane framework, which includes a unique C13 acetate side chain. This modification is crucial as it imparts enhanced solubility and stability compared to paclitaxel, facilitating better bioavailability and reduced toxicity. The compound's ability to bind to microtubules in cancer cells disrupts their formation, leading to cell cycle arrest and apoptosis—a mechanism that has made it a cornerstone in the treatment of certain types of cancer.

One of the most notable clinical applications of Cabazitaxel is in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Clinical trials have demonstrated that when used in combination with prednisone, Cabazitaxel significantly improves survival rates and quality of life for patients with advanced prostate cancer. The drug's efficacy lies in its ability to overcome drug resistance mechanisms that often render paclitaxel less effective in later stages of the disease.

Recent research has expanded the therapeutic potential of Cabazitaxel beyond prostate cancer. Studies have explored its effectiveness in treating other solid tumors, including breast and ovarian cancers. The compound's mechanism of action—disrupting microtubule dynamics—makes it a promising candidate for a wide range of cancers that rely on microtubule stability for growth and progression. Furthermore, researchers are investigating novel formulations and delivery methods to enhance Cabazitaxel's bioavailability and reduce side effects.

In terms of pharmacokinetics, Cabazitaxel exhibits a relatively long half-life, necessitating intravenous administration every three weeks. This dosing schedule has been associated with manageable side effects such as myelosuppression, asthenia, and nausea. However, ongoing research aims to optimize dosing regimens to improve patient tolerance while maintaining efficacy. Preclinical studies have also explored the potential synergistic effects of combining Cabazitaxel with other chemotherapeutic agents or targeted therapies.

The development of Cabazitaxel represents a significant advancement in oncology pharmacology. Its structural modifications have not only improved its therapeutic profile but also paved the way for further innovation in taxane-based therapies. As research continues to uncover new applications and refine treatment protocols, Cabazitaxel (CAS No. 183133-96-2) is poised to remain a critical tool in the fight against cancer.

One area of active investigation is the role of Cabazitaxel in combination therapies. Clinical trials are underway to evaluate its use alongside immunotherapy agents, which have shown promise in treating various types of cancer by harnessing the body's immune system. The synergistic effects between these approaches could lead to more effective treatments with fewer side effects compared to single-agent therapies.

Another exciting frontier in Cabazitaxel research is its potential application in personalized medicine. By analyzing genetic markers and tumor characteristics, clinicians may be able to predict which patients are most likely to benefit from Cabazitaxel therapy. This approach could lead to more targeted treatments, reducing unnecessary exposure to side effects while maximizing therapeutic outcomes.

The chemical synthesis of Cabazitaxel (CAS No. 183133-96-2) is also an area of intense interest. Researchers are developing more efficient and sustainable methods for producing this complex molecule without compromising its purity or efficacy. Advances in synthetic chemistry could lower production costs and make Cabazitaxel more accessible to patients worldwide.

In conclusion, Cabazitaxel, with its CAS number 183133-96-2, is a groundbreaking pharmaceutical agent that has transformed the treatment landscape for certain types of cancer. Its unique molecular structure, combined with its potent anti-cancer properties, makes it an invaluable tool in oncology. As research continues to uncover new applications and refine treatment strategies, Cabazitaxel is expected to play an even greater role in improving outcomes for cancer patients around the world.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:183133-96-2)Cabazitaxel
sfd9452
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:183133-96-2)Cabazitaxel
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Purity:99%/99%
Quantity:100mg/500mg
Price ($):188.0/564.0
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